Cas no 2149814-50-4 (2-(6-amino-1,4-dioxepan-6-yl)acetamide)

2-(6-Amino-1,4-dioxepan-6-yl)acetamide is a specialized organic compound featuring a unique 1,4-dioxepane ring structure with an amino and acetamide functional group. This heterocyclic scaffold imparts distinct reactivity and solubility properties, making it valuable in pharmaceutical and agrochemical research. The presence of both amino and amide functionalities enhances its potential as a versatile intermediate for synthesizing biologically active molecules. Its balanced polarity and stability under mild conditions facilitate its use in complex synthetic pathways. The compound's structural features may also contribute to improved bioavailability in drug design applications. Researchers favor this derivative for its modularity in constructing diverse molecular architectures.
2-(6-amino-1,4-dioxepan-6-yl)acetamide structure
2149814-50-4 structure
Product name:2-(6-amino-1,4-dioxepan-6-yl)acetamide
CAS No:2149814-50-4
MF:C7H14N2O3
Molecular Weight:174.197661876678
CID:6234695
PubChem ID:165507962

2-(6-amino-1,4-dioxepan-6-yl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-(6-amino-1,4-dioxepan-6-yl)acetamide
    • EN300-1285728
    • 2149814-50-4
    • インチ: 1S/C7H14N2O3/c8-6(10)3-7(9)4-11-1-2-12-5-7/h1-5,9H2,(H2,8,10)
    • InChIKey: HLYFVZGFPJEONF-UHFFFAOYSA-N
    • SMILES: O1CCOCC(CC(N)=O)(C1)N

計算された属性

  • 精确分子量: 174.10044231g/mol
  • 同位素质量: 174.10044231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 164
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -2
  • トポロジー分子極性表面積: 87.6Ų

2-(6-amino-1,4-dioxepan-6-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1285728-10000mg
2-(6-amino-1,4-dioxepan-6-yl)acetamide
2149814-50-4
10000mg
$4545.0 2023-10-01
Enamine
EN300-1285728-100mg
2-(6-amino-1,4-dioxepan-6-yl)acetamide
2149814-50-4
100mg
$930.0 2023-10-01
Enamine
EN300-1285728-250mg
2-(6-amino-1,4-dioxepan-6-yl)acetamide
2149814-50-4
250mg
$972.0 2023-10-01
Enamine
EN300-1285728-50mg
2-(6-amino-1,4-dioxepan-6-yl)acetamide
2149814-50-4
50mg
$888.0 2023-10-01
Enamine
EN300-1285728-500mg
2-(6-amino-1,4-dioxepan-6-yl)acetamide
2149814-50-4
500mg
$1014.0 2023-10-01
Enamine
EN300-1285728-2500mg
2-(6-amino-1,4-dioxepan-6-yl)acetamide
2149814-50-4
2500mg
$2071.0 2023-10-01
Enamine
EN300-1285728-1.0g
2-(6-amino-1,4-dioxepan-6-yl)acetamide
2149814-50-4
1g
$0.0 2023-06-07
Enamine
EN300-1285728-5000mg
2-(6-amino-1,4-dioxepan-6-yl)acetamide
2149814-50-4
5000mg
$3065.0 2023-10-01
Enamine
EN300-1285728-1000mg
2-(6-amino-1,4-dioxepan-6-yl)acetamide
2149814-50-4
1000mg
$1057.0 2023-10-01

2-(6-amino-1,4-dioxepan-6-yl)acetamide 関連文献

2-(6-amino-1,4-dioxepan-6-yl)acetamideに関する追加情報

Introduction to 2-(6-amino-1,4-dioxepan-6-yl)acetamide (CAS No. 2149814-50-4)

2-(6-amino-1,4-dioxepan-6-yl)acetamide, identified by the Chemical Abstracts Service Number (CAS No.) 2149814-50-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique 1,4-dioxepane scaffold appended with an acetamide functional group, has garnered attention due to its structural complexity and potential biological activities. The presence of both an amino group and an amide moiety makes it a versatile intermediate for the development of novel therapeutic agents.

The 1,4-dioxepane ring is a bicyclic ether structure that is less common compared to its five-membered analogs such as tetrahydrofuran or piperidine. This structural motif contributes to the compound's rigidity and may influence its interactions with biological targets. The acetamide group introduces a polar amide bond, which can enhance solubility and binding affinity in biological systems. Together, these features make 2-(6-amino-1,4-dioxepan-6-yl)acetamide a promising candidate for further exploration in drug discovery.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. The 1,4-dioxepane core has been investigated for its potential in modulating various biological pathways, including enzyme inhibition and receptor binding. For instance, derivatives of this scaffold have shown promise in targeting enzymes involved in inflammation and cancer metabolism. The incorporation of an amino group into this framework allows for further derivatization, enabling the creation of libraries of compounds with tailored properties.

The acetamide moiety in 2-(6-amino-1,4-dioxepan-6-yl)acetamide not only contributes to the compound's solubility but also serves as a handle for chemical modifications. Amide bonds are well-established in drug molecules due to their stability and ability to form hydrogen bonds with biological targets. This feature makes it particularly useful for designing peptidomimetics or small-molecule inhibitors that mimic the behavior of natural peptides.

In the context of modern drug development, computational methods play a crucial role in identifying promising candidates like 2-(6-amino-1,4-dioxepan-6-yl)acetamide. Molecular docking studies have been employed to evaluate its potential binding interactions with various protein targets. Preliminary simulations suggest that this compound may interact with enzymes such as kinases or proteases, which are often implicated in disease pathways. These findings align with recent research indicating that compounds featuring nitrogen-rich heterocycles are effective at modulating enzyme activity.

The synthesis of 2-(6-amino-1,4-dioxepan-6-yl)acetamide presents unique challenges due to the complexity of the 1,4-dioxepane ring. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yield and purity. However, recent innovations in synthetic methodologies have made it possible to access such structures more efficiently. For example, transition-metal-catalyzed reactions have been utilized to construct the dioxepane core with high precision.

Once synthesized, the functionalization of 2-(6-amino-1,4-dioxepan-6-yl)acetamide can be tailored to explore different biological activities. The amino group can be coupled with carboxylic acids via amide bond formation, allowing for the creation of peptidomimetic analogs. Alternatively, it can be used in coupling reactions with aldehydes or ketones to introduce additional functional groups. These modifications enable researchers to fine-tune the properties of the compound, such as solubility, bioavailability, and target specificity.

Recent studies have also highlighted the importance of structure-based drug design in optimizing lead compounds like 2-(6-amino-1,4-dioxepan-6-yl)acetamide. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating its three-dimensional structure and understanding its interactions with biological targets. These structural insights have guided the optimization process by identifying key residues involved in binding and proposing modifications that enhance potency.

The potential applications of 2-(6-amino-1,4-dioxepan-6-yl)acetamide extend beyond traditional small-molecule drug discovery. Its unique structural features make it suitable for developing novel biomaterials or functionalized polymers. For instance, incorporating this compound into polymer backbones could yield materials with enhanced biocompatibility or targeted delivery capabilities.

In conclusion,2-(6-amino-1,4-dioxepan-6-yl)acetamide (CAS No. 2149814-50-4) represents a fascinating molecule with significant potential in pharmaceutical research and development. Its combination of a rigid 1,4-dioxepane scaffold and an amide functional group offers a versatile platform for creating bioactive molecules. With ongoing advancements in synthetic chemistry and computational biology,2-(6-amino-1,4-dioxepan-6-y] acetamide* is poised to play a crucial role in shaping the future of drug discovery.

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